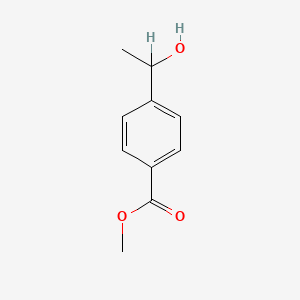

Methyl 4-(1-hydroxyethyl)benzoate

Description

Overview and Significance in Organic Chemistry

The primary significance of Methyl 4-(1-hydroxyethyl)benzoate in organic chemistry lies in its utility as a versatile chiral intermediate. The enantiomerically pure forms of this compound are particularly sought after for the synthesis of pharmaceuticals and other fine chemicals where specific stereochemistry is crucial for efficacy and safety. The hydroxyl and ester functionalities offer multiple reaction sites for further chemical transformations, allowing for the construction of complex molecular architectures.

The chiral 1-phenylethanol (B42297) motif is a common feature in many biologically active compounds. Consequently, enantiopure this compound and its derivatives serve as key starting materials in the asymmetric synthesis of these targets. Its derivatives, such as 4-(1-hydroxyethyl)benzoic acid, are also of significant interest in medicinal chemistry.

Historical Context and Early Investigations

While a definitive seminal report on the first synthesis of this compound is not prominently documented, its preparation is conceptually straightforward for organic chemists. The most common and historically practiced method for its synthesis is the reduction of the corresponding ketone, Methyl 4-acetylbenzoate.

Early investigations would have likely employed classical chemical reducing agents. These methods, while effective in producing the racemic mixture of this compound, lack stereocontrol and yield an equal mixture of the (R) and (S) enantiomers. The separation of these enantiomers, or resolution, would have historically been a challenging process, often involving the formation and separation of diastereomeric salts with a chiral resolving agent. The precursor, Methyl 4-acetylbenzoate, is readily prepared by methods such as the esterification of 4-acetylbenzoic acid with methanol (B129727) or the carbonylation of 4-bromoacetophenone. elsevierpure.com

Current Research Landscape and Future Directions

The contemporary research landscape for this compound is dominated by the development of efficient and highly stereoselective methods for its synthesis, with a strong emphasis on biocatalysis. The demand for enantiomerically pure compounds has driven the exploration of enzymatic methods, which offer significant advantages over traditional chemical routes in terms of selectivity, milder reaction conditions, and environmental compatibility. bohrium.com

Biocatalytic Asymmetric Reduction:

A major focus of current research is the asymmetric reduction of the prochiral ketone, Methyl 4-acetylbenzoate, to a single enantiomer of this compound. Ketoreductases (KREDs) are a class of enzymes that have shown exceptional promise in this regard. These enzymes, often derived from microorganisms such as yeast and bacteria, can catalyze the reduction with high enantioselectivity. frontiersin.orgnih.gov

For instance, research has demonstrated the use of whole-cell catalysts, such as Zygosaccharomyces rouxii, to produce the (S)-enantiomer with high enantiomeric excess. nih.gov The performance of these biocatalytic systems can be finely tuned by optimizing reaction parameters like pH, temperature, and the use of co-solvents. Furthermore, the regeneration of the required cofactor (typically NADH or NADPH) is a critical aspect of these processes, and strategies such as using a co-substrate like isopropanol (B130326) are often employed. nih.gov

Enzymatic Kinetic Resolution:

Another powerful biocatalytic strategy is the kinetic resolution of racemic this compound. This method utilizes lipases, which are enzymes that can selectively acylate one enantiomer of the alcohol, leaving the other unreacted. This allows for the separation of the two enantiomers. Lipases from various sources, including Pseudomonas cepacia (now known as Burkholderia cepacia) and Candida rugosa, have been successfully employed for this purpose. polimi.itnih.govuniovi.es The choice of acyl donor and solvent system can significantly influence the efficiency and enantioselectivity of the resolution.

Future Directions:

The future of research on this compound is intrinsically linked to advancements in biocatalysis and enzyme engineering. Key future directions include:

Protein Engineering of Ketoreductases: The use of techniques like directed evolution and rational design to create novel KREDs with enhanced activity, stability, substrate scope, and stereoselectivity is a major area of ongoing research. rsc.orgrsc.org The goal is to develop robust biocatalysts that can perform efficiently under industrial process conditions.

Development of Novel Biocatalytic Systems: The exploration of new microorganisms and enzymes from diverse environments could lead to the discovery of biocatalysts with unique properties for the synthesis of chiral alcohols.

Integrated Chemoenzymatic Processes: The combination of biocatalytic steps with traditional chemical transformations in a multi-step synthesis can provide efficient and elegant routes to complex target molecules starting from this compound.

Continuous Flow Processes: The implementation of biocatalytic reactions in continuous flow reactors offers advantages in terms of process control, scalability, and efficiency, and is a growing area of interest for the industrial production of chiral compounds. mdpi.com

Data Tables

Table 1: Biocatalytic Asymmetric Reduction of Methyl 4-acetylbenzoate

| Biocatalyst | Product Enantiomer | Enantiomeric Excess (ee) | Conversion | Reference |

| Zygosaccharomyces rouxii (whole cells) | (S) | ~95% | 23-79% | nih.gov |

| Candida glabrata KRED mutant (F92C/F94W) | Not specified | up to 99.0% | High | rsc.org |

Interactive Data Table 1: Biocatalytic Asymmetric Reduction

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

| Lipase (B570770) Source | Reaction Type | Resolved Product | Enantiomeric Excess (ee) | Reference |

| Pseudomonas cepacia | Hydrolysis of acetate (B1210297) | (S)-alcohol | >96% | polimi.it |

| Candida rugosa | Acylation with vinyl benzoate (B1203000) | (S)-alcohol | 97% | uniovi.es |

Interactive Data Table 2: Lipase-Catalyzed Kinetic Resolution

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(1-hydroxyethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXLTAULVFFCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 1 Hydroxyethyl Benzoate

Classical Approaches to Synthesis

Traditional synthetic routes to Methyl 4-(1-hydroxyethyl)benzoate rely on well-established chemical transformations, primarily the reduction of ketone or aldehyde precursors and the esterification of the corresponding carboxylic acid.

Reduction of Precursors (e.g., Aldehyde Precursors)

A primary method for synthesizing this compound involves the reduction of a corresponding carbonyl precursor. Specifically, methyl 4-acetylbenzoate can be reduced to yield the target secondary alcohol. This transformation is a standard procedure in organic synthesis.

Another documented approach involves the reduction of the corresponding aldehyde precursor. rsc.org This method has been used to prepare this compound in high yield. For instance, one preparation reported a 95% yield after purification by silica (B1680970) gel chromatography. rsc.org The reduction of related aldehyde precursors to obtain similar substituted benzyl (B1604629) alcohols is also a common strategy, often achieving yields of over 90%. rsc.org

Esterification Reactions

The synthesis of this compound can also be achieved through the esterification of 4-(1-hydroxyethyl)benzoic acid with methanol (B129727). This reaction is a classic example of Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. uomustansiriyah.edu.iq

The mechanism involves the initial protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, such as sulfuric acid, which makes the carbonyl carbon more electrophilic. uomustansiriyah.edu.iq The nucleophilic oxygen of the alcohol (methanol) then attacks this carbon. Following a proton transfer and the elimination of a water molecule, the ester is formed. uomustansiriyah.edu.iq To drive the reaction toward the product side and achieve a high yield, the equilibrium can be shifted. tcu.edu This is often accomplished by using an excess of the alcohol or by removing water as it is formed. tcu.edu While microwave-assisted esterification has been explored for substituted benzoic acids, sealed-vessel conditions can be unfavorable for equilibrium reactions like esterification unless modifications, such as the periodic addition of the catalyst, are made. researchgate.net

Stereoselective Synthesis of this compound and its Enantiomers

Accessing the individual enantiomers of this compound, (R)- and (S)-Methyl 4-(1-hydroxyethyl)benzoate, requires stereoselective synthetic methods. These advanced strategies are crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

Enantioselective Catalysis in Chiral Alcohol Formation

Asymmetric catalysis provides a direct route to enantiomerically enriched chiral alcohols. This involves using a chiral catalyst to influence the stereochemical outcome of a reaction, such as the reduction of a prochiral ketone. Chiral Brønsted acids and N-heterocyclic carbenes (NHCs) are among the catalysts used for various asymmetric transformations. frontiersin.org For example, chiral catalysts have been successfully used in the enantioselective synthesis of propargyl amino ethers and secondary alcohols with perfluoroalkyl groups, achieving high enantiomeric excess (ee). lookchem.comuni-pannon.hu

A common strategy is the asymmetric reduction of the corresponding ketone, methyl 4-acetylbenzoate. This can be achieved using a reducing agent in the presence of a chiral catalyst.

| Catalyst Type | Substrate Type | Product Type | Enantiomeric Excess (ee) |

| Chiral Pseudoephedrine | Aldehydes, Anilines, Propargyl Ethers | Propargyl Amino Ethers | 90-96% uni-pannon.hu |

| Chiral N-heterocyclic Carbene | 2-(substituted acryloyl)benzaldehydes | Sulfonylethylideneisobenzofuranones | 87-98% frontiersin.org |

| Chiral Catalyst Precursors | Not specified | Chiral Secondary Alcohols with Perfluoroalkyl Groups | up to 99% lookchem.com |

Enzymatic Kinetic Resolution Techniques

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. researchgate.net This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. researchgate.netacs.org

In the case of racemic this compound, a lipase (B570770) can be used to selectively acylate one of the alcohol enantiomers. For instance, Pseudomonas cepacia lipase is known to be effective in the acylation of racemic alcohols, with the enantioselectivity (E value) being influenced by the choice of acylating agent and the solvent. acs.org Research has shown a correlation between the log P value of the solvent and the enantiomeric ratio; solvents with smaller log P values tend to result in higher E values. acs.org

Another enzymatic approach is the use of oxidoreductases. Eugenol oxidase (EUGO) from Rhodococcus jostii RHA1 has been shown to perform the kinetic resolution of racemic secondary alcohols like 4-(1-hydroxyethyl)-2-methoxyphenol (B1221366) through selective oxidation. d-nb.info This enzyme is robust and active over a wide pH range. d-nb.info Similarly, the catalytic promiscuity of ferulic acid decarboxylase (FDC) has been exploited for the asymmetric hydration of hydroxystyrene (B8347415) derivatives, yielding (S)-4-(1-hydroxyethyl)phenols with ee values up to 71%. rsc.org

| Enzyme | Reaction Type | Substrate | Key Finding |

| Pseudomonas cepacia Lipase | Transesterification | Racemic Alcohols | Enantioselectivity is highly dependent on the acylating agent and solvent. acs.org |

| Eugenol Oxidase (EUGO) | Kinetic Resolution (Oxidation) | Racemic 4-(1-hydroxyethyl)-2-methoxyphenol | Efficiently catalyzes the selective oxidation of a racemic secondary alcohol. d-nb.info |

| Ferulic Acid Decarboxylase (FDC) | Asymmetric Hydration | Hydroxystyrene Derivatives | Produces (S)-4-(1-hydroxyethyl)phenols with up to 71% ee. rsc.org |

Diastereoselective Synthetic Routes

Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one in the molecule. While not a direct route to enantiopure this compound from an achiral precursor, these methods are fundamental in more complex syntheses where the target molecule is a part of a larger, multi-chiral system.

One example of a relevant diastereoselective reaction is the Michael-type addition of a nucleophile to an α,β-unsaturated system. For instance, the reaction of o-quinone methides with pyridinium (B92312) ylides proceeds via a Michael addition followed by an intramolecular substitution to form dihydrobenzofurans diastereoselectively. acs.org The choice of base and reaction conditions can significantly impact the yield of such reactions. acs.org Another approach is the diastereoselective addition of organometallic reagents to carbonyls. The addition of functionalized allylic aluminum reagents to ketones has been shown to produce homoallylic alcohols with adjacent tertiary and quaternary centers with high diastereoselectivity. uni-muenchen.de These strategies highlight how stereocenters can be constructed with a high degree of control relative to existing stereochemistry.

Chiral Auxiliary-Mediated Approaches

The asymmetric synthesis of this compound often employs chiral auxiliaries to control the stereochemical outcome of the reaction. numberanalytics.com Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into the substrate, directing the reaction to form a specific stereoisomer. numberanalytics.com This process typically involves three main steps: attachment of the auxiliary, the diastereoselective reaction, and subsequent removal of the auxiliary. numberanalytics.com

Commonly used auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam, which are effective in various asymmetric reactions such as aldol (B89426) additions and alkylations. numberanalytics.combath.ac.uk For instance, the Evans' aldol reaction utilizes an oxazolidinone auxiliary to control the stereochemistry of the resulting aldol product. numberanalytics.com The design of an effective chiral auxiliary considers factors like steric hindrance to induce asymmetry, conformational rigidity for enhanced stereoselectivity, and the ease of its attachment and removal. numberanalytics.com While the literature extensively covers the principles of chiral auxiliaries, specific examples detailing the synthesis of this compound using this method are not prominently documented in the reviewed sources. However, the principles suggest that attaching a chiral auxiliary to a precursor like 4-acetylbenzoic acid could facilitate a diastereoselective reduction of the ketone, followed by esterification and auxiliary removal to yield the chiral alcohol.

Novel Synthetic Strategies

Recent advancements in synthetic chemistry have led to the development of novel methods for preparing this compound, focusing on efficiency, selectivity, and sustainability.

Catalytic Hydrogenation Methods

Catalytic hydrogenation of the precursor, Methyl 4-acetylbenzoate, is a direct and widely studied method to produce this compound. This reaction involves the reduction of the ketone group using hydrogen gas in the presence of a metal catalyst.

One study demonstrated the aqueous phase hydrogenation of Methyl 4-acetylbenzoate using phosphine (B1218219) oxide-decorated polymer immobilized ionic liquid-stabilized ruthenium nanoparticles (RuNPs) as a catalyst. rsc.org This method achieved a 70% conversion after 4 hours with a high selectivity of 98% for this compound. rsc.org Another approach utilized a palladium acetate (B1210297) [Pd(OAc)2] catalyst with polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent. nih.govmsu.edu In the presence of phenyl chloride (PhCl) as an additive in a tetrahydrofuran (B95107) (THF) solvent, this system yielded 77% of this compound. nih.govmsu.edu The chemoselectivity of this system was notable, as it preferentially reduced the benzylic ketone over other functional groups. nih.govmsu.edu

| Catalyst/Reducing Agent | Substrate | Solvent | Additive | Yield/Conversion | Selectivity | Reference |

| RuNPs/H₂ | Methyl 4-acetylbenzoate | Water | None | 70% Conversion | 98% | rsc.org |

| Pd(OAc)₂/PMHS | Methyl 4-acetylbenzoate | THF | PhCl | 77% Yield | High | nih.govmsu.edu |

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity. researchgate.net MCRs have been widely applied in the synthesis of heterocyclic compounds and other complex molecules. researchgate.netmdpi.com However, based on the available scientific literature, there are no specific, documented examples of the synthesis of this compound using a multicomponent reaction strategy. This remains a potential area for future research and development.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better temperature and mixing control, and easier scalability. nih.govuniqsis.com Reactions are performed in a continuously flowing stream within a reactor, such as a tube or microreactor. nih.gov This technology is particularly well-suited for reactions that require high temperatures, short reaction times, or the use of hazardous reagents. nih.govuniqsis.com

While the direct synthesis of this compound using flow chemistry is not explicitly detailed in the searched literature, the synthesis of analogous compounds highlights its feasibility. For example, the synthesis of 4-(1-Hydroxy-1-phenylethyl)benzonitrile from 4-acetylbenzonitrile (B130643) has been successfully demonstrated in a flow system, achieving an 89% yield. unimi.it Given that Methyl 4-acetylbenzoate is the direct precursor to this compound, it is highly plausible that a similar flow hydrogenation or reduction process could be effectively applied. chemicalbook.com Such a process would likely involve pumping a solution of the ketone precursor and a reducing agent through a heated reactor column packed with a heterogeneous catalyst. nih.gov

Optimization of Reaction Conditions

Solvent Effects on Yield and Selectivity

The choice of solvent can profoundly influence the outcome of a chemical reaction, affecting both the yield and the stereoselectivity. In the context of synthesizing chiral molecules, solvent properties can alter the energy of transition states, thereby favoring the formation of one stereoisomer over another.

In the development of aldol reactions for synthesizing β-hydroxy γ-amino acids, a related structural motif, researchers found that solvent choice was critical. nih.gov While dichloromethane (B109758) was initially used, it was discovered that a 1:1 mixture of toluene (B28343) and dichloromethane provided more reproducible results and consistently higher yields of 88-96%. nih.gov Replacing dichloromethane entirely with toluene resulted in slower reaction rates and lower yields. nih.gov These findings underscore the importance of empirical optimization of solvent systems to achieve desired outcomes in stereoselective synthesis. For the synthesis of this compound, particularly through asymmetric methods, a systematic screening of solvents would be a crucial step in optimizing both the chemical yield and the enantiomeric excess of the final product.

| Compound | Solvent System | Outcome | Reference |

| β-hydroxy γ-amino acid (via aldol reaction) | Dichloromethane | Initial solvent | nih.gov |

| β-hydroxy γ-amino acid (via aldol reaction) | Toluene | Slower reaction, lower yield | nih.gov |

| β-hydroxy γ-amino acid (via aldol reaction) | Toluene/Dichloromethane (1:1) | Higher, more consistent yields (88-96%) | nih.gov |

Temperature and Pressure Influences

The temperature and pressure at which the reduction of Methyl 4-acetylbenzoate is conducted are critical parameters that significantly impact reaction rates, yields, and catalyst stability. The optimal conditions vary widely depending on the specific reducing agent and catalyst system employed.

For instance, chemical reductions using stoichiometric reagents often proceed under mild conditions. The reduction of a similar ketone has been successfully carried out using sodium borohydride (B1222165) (NaBH4) in methanol (MeOH) at room temperature. jst.go.jp This method avoids the need for specialized high-pressure equipment.

In catalytic hydrogenation, both temperature and pressure are key variables. A hydrogenation reaction to produce a related compound was performed at room temperature under a pressure of 0.4 MPa using a palladium-based catalyst. jst.go.jp In another example involving the synthesis of a related benzoate (B1203000) derivative, a carbonylation step was conducted at a significantly higher temperature and pressure of 100° C and 20 atmospheres, respectively, highlighting the diverse conditions that can be applied in the synthesis of these molecules. google.com

For enantioselective reductions using organocatalysts, temperature control is crucial for achieving high stereoselectivity. Studies on the reduction of various aryl ketones using a bifunctional thiourea-amine organocatalyst and catecholborane were conducted at a low temperature of -46 °C to maximize the enantiomeric excess of the resulting secondary alcohol. nih.gov Research on enzymatic co-oligomerization, a related process, has also shown that temperature is the most significant factor influencing the formation of the desired product. researchgate.net

| Reaction Type | Temperature | Pressure | Catalyst/Reagent | Notes |

| Chemical Reduction | Room Temperature | Atmospheric | Sodium Borohydride (NaBH4) | Performed in Methanol (MeOH). jst.go.jp |

| Catalytic Hydrogenation | Room Temperature | 0.4 MPa | 20% Pd(OH)2-C | Used for a related compound's synthesis. jst.go.jp |

| Organocatalytic Reduction | -46 °C | Atmospheric | Bifunctional amino-thiourea organocatalyst | Employed for a range of aryl ketones to achieve high enantioselectivity. nih.gov |

| Carbonylation (related synthesis) | 100 °C | 20 atm (CO) | Palladium Acetate | Step in the synthesis of Methyl 4-(1-acetamidoethyl)benzoate. google.com |

Catalyst Screening and Loading

The selection of an appropriate catalyst and its optimal loading are fundamental to developing an efficient synthesis of this compound. Research has explored various catalytic systems, from precious metal catalysts to organocatalysts, for the reduction of the parent ketone, Methyl 4-acetylbenzoate.

Palladium-based catalysts are commonly used for hydrogenation reactions. In one synthetic procedure, a 20% loading of palladium hydroxide (B78521) on carbon (Pd(OH)2-C) was used to facilitate a hydrogenation reaction. jst.go.jp Another system used for a carbonylation reaction to form the methyl benzoate moiety employed palladium acetate as the catalyst in conjunction with 1,3-bis(diphenylphosphino)propane (B126693) as a phosphine ligand. google.com

The field of organocatalysis offers an alternative to metal-based systems. A family of air-stable, bifunctional thiourea-amine organocatalysts has been demonstrated to be effective for the enantioselective reduction of prochiral ketones. nih.gov In these studies, a catalyst loading of 10 mol% was found to be effective for converting a wide range of aryl ketones into their corresponding enantioenriched secondary alcohols with high yields and stereocontrol. nih.gov

Copper complexes have also been screened for the hydrogenation of ketones. While a study on HN(CH2CH2PR2)2-ligated copper complexes found that the hydrogenation of Methyl 4-acetylbenzoate resulted in a surprisingly low conversion of only 16%, it provides valuable insight into the catalyst screening process and the challenges of reducing specific substrates. rsc.org

| Catalyst System | Catalyst Loading | Reaction | Substrate | Key Findings |

| 20% Pd(OH)2-C | Not specified | Hydrogenation | Related nitro compound | Effective for reduction. jst.go.jp |

| Bifunctional thiourea-amine organocatalyst D | 10 mol% | Enantioselective Reduction | Aryl ketones | Yields and enantiomeric excess rival or exceed other methods. nih.gov |

| Palladium acetate / 1,3-bis(diphenylphosphino)propane | 2.7 mmol (catalyst & ligand) per 9.1 mmol substrate | Carbonylation | N-(1-(4-bromophenyl)ethyl)acetamide | Successful synthesis of Methyl 4-(1-acetamidoethyl)benzoate. google.com |

| (iPrPNHP)CuBr / KOtBu | Not specified | Hydrogenation | Methyl 4-acetylbenzoate | Low conversion (16%) observed for this specific substrate. rsc.org |

Chemical Reactivity and Derivatization of Methyl 4 1 Hydroxyethyl Benzoate

Reactions of the Hydroxyl Group

The secondary hydroxyl group is a key site for various chemical modifications, including oxidation, esterification, etherification, halogenation, and dehydration. These reactions transform the alcohol into other functional groups, paving the way for the synthesis of a diverse range of derivatives.

Oxidation Reactions

The secondary alcohol group of Methyl 4-(1-hydroxyethyl)benzoate can be oxidized to a ketone, yielding Methyl 4-acetylbenzoate. This transformation is a common and crucial reaction in organic synthesis. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired yield, selectivity, and reaction scale.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in aqueous acetone/sulfuric acid), as well as milder, non-metal-based reagents like Dess-Martin periodinane (DMP) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine). The selection of the oxidant is critical to prevent over-oxidation or side reactions involving the ester group.

The resulting product, Methyl 4-acetylbenzoate, is a key intermediate for various pharmaceuticals and other fine chemicals. prepchem.com

Table 1: Representative Oxidation of this compound

| Reactant | Product | Reagent Example | Solvent |

|---|

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group can readily undergo esterification when treated with a carboxylic acid, acid chloride, or anhydride, typically in the presence of an acid or base catalyst. For instance, reacting this compound with acetyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. This reaction is a standard method for protecting the hydroxyl group or for synthesizing more complex molecules. organic-chemistry.org

Etherification, the conversion of the hydroxyl group to an ether, can also be achieved. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide) to form the corresponding methyl ether. Given the benzylic nature of the alcohol, it is particularly amenable to etherification under various conditions. organic-chemistry.orggoogle.com

Table 2: Example Esterification and Etherification Reactions

| Reaction Type | Reagent | Catalyst/Base | Product |

|---|---|---|---|

| Esterification | Acetyl chloride | Pyridine | Methyl 4-(1-acetoxyethyl)benzoate |

Halogenation and Dehydration

The benzylic hydroxyl group can be substituted by a halogen atom through reactions with various halogenating agents. For example, treatment with thionyl chloride (SOCl₂) or a hydrohalic acid like hydrogen bromide (HBr) can convert the alcohol into the corresponding chloride or bromide, respectively. These halogenated derivatives are valuable precursors for nucleophilic substitution and organometallic reactions. google.com

Dehydration of the alcohol group leads to the formation of an alkene. By treating this compound with a strong acid catalyst, such as sulfuric acid or phosphoric acid, and heat, a molecule of water is eliminated to produce Methyl 4-vinylbenzoate. sigmaaldrich.com This product is a useful monomer for polymerization and a substrate for reactions involving the vinyl group, such as addition reactions.

Table 3: Halogenation and Dehydration Products

| Reaction Type | Reagent | Product |

|---|---|---|

| Halogenation | Thionyl chloride (SOCl₂) | Methyl 4-(1-chloroethyl)benzoate |

Reactions of the Ester Group

The methyl ester group is another reactive site in the molecule, susceptible to nucleophilic acyl substitution reactions such as hydrolysis and transesterification, as well as reduction.

Hydrolysis and Transesterification

Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. quora.com Acid-catalyzed hydrolysis, using an aqueous acid solution (e.g., H₂SO₄) and heat, is a reversible process that yields 4-(1-hydroxyethyl)benzoic acid and methanol (B129727). quora.com Base-promoted hydrolysis (saponification), using a base like sodium hydroxide (B78521) (NaOH), is an irreversible process that initially produces the sodium salt of the carboxylic acid and methanol. chemspider.com Subsequent acidification is required to obtain the free carboxylic acid.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comucla.edu For example, heating this compound in a large excess of ethanol (B145695) with an acid catalyst will shift the equilibrium to produce Ethyl 4-(1-hydroxyethyl)benzoate and methanol. nih.govgoogle.com This reaction is useful for modifying the ester portion of the molecule.

Table 4: Hydrolysis and Transesterification Reactions

| Reaction Type | Conditions | Product (after workup) |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄, Heat | 4-(1-hydroxyethyl)benzoic acid |

| Base-Promoted Hydrolysis | 1. NaOH, H₂O, Heat 2. H₃O⁺ | 4-(1-hydroxyethyl)benzoic acid |

Reduction to Alcohol

The ester group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, as esters are less reactive than ketones or aldehydes. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose. masterorganicchemistry.comharvard.edulibretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbonyl carbon.

The reduction of this compound with LiAlH₄ will affect both the ester and potentially the secondary alcohol. However, the primary reaction is the reduction of the ester group. This process converts the methyl ester into a hydroxymethyl group, ultimately yielding 4-(1-hydroxyethyl)benzyl alcohol. It is important to note that this reduction does not proceed through an aldehyde intermediate that can be isolated, as the aldehyde is more reactive than the starting ester and is immediately reduced further. libretexts.org

Table 5: Reduction of the Ester Group

| Reactant | Reagent | Solvent | Product |

|---|

Reactions Involving the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound towards electrophilic attack is influenced by the electronic properties of its two substituents: the 1-hydroxyethyl group and the methyl carboxylate group.

The 1-hydroxyethyl group [-CH(OH)CH₃]: This is an alkyl group with an alcohol functionality. Alkyl groups are generally activating and ortho-, para-directing due to a positive inductive effect (+I), meaning they donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orgpressbooks.pub

The methyl carboxylate group [-COOCH₃]: This ester group is deactivating and meta-directing. organicchemistrytutor.com Its carbonyl group is strongly electron-withdrawing via a negative resonance effect (-M) and a negative inductive effect (-I), which pulls electron density from the ring, making it less reactive. youtube.com

When an activating and a deactivating group are present on a benzene ring, the position of electrophilic substitution is generally controlled by the more powerful activating group. organicchemistrytutor.com Therefore, the 1-hydroxyethyl group is expected to direct incoming electrophiles to the positions ortho to it (positions 3 and 5).

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. For this compound, the activating 1-hydroxyethyl group directs substitution to the ortho positions (3 and 5).

A common example of EAS is nitration . The nitration of toluene (B28343), which has an activating methyl group, yields a mixture of ortho- and para-nitrotoluene isomers. cerritos.eduoc-praktikum.deyoutube.com Similarly, the halogenation of methyl-4-methylbenzoate with chlorine gas in the presence of a Lewis acid catalyst results in chlorination at the position ortho to the activating methyl group, yielding methyl-3-chloro-4-methylbenzoate. google.com

Based on these principles, the theoretical product distribution for the monosubstitution of this compound would favor substitution at the 3- and 5-positions.

| Reaction Type | Typical Reagents | Expected Major Product(s) | Governing Substituent Effect |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 3-nitro-4-(1-hydroxyethyl)benzoate | Ortho-directing (1-hydroxyethyl group) |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | Methyl 3-bromo-4-(1-hydroxyethyl)benzoate | Ortho-directing (1-hydroxyethyl group) |

Beyond standard electrophilic substitutions, the aromatic nucleus can be functionalized through various other reactions. These modifications can introduce new functional groups that pave the way for more complex molecular syntheses. For instance, transition metal-catalyzed C-H activation is a modern strategy for functionalizing aromatic rings. mdpi.com Carboxylate groups, such as the one in benzoic acid derivatives, can direct a metal catalyst to activate the ortho C-H bond, allowing for the introduction of new substituents. mdpi.comresearchgate.net While specific examples for this compound are not detailed in the literature, this strategy represents a potential pathway for its selective functionalization at the 3- and 5-positions.

Formation of Complex Molecular Architectures

This compound can serve as a versatile intermediate in the synthesis of more elaborate molecules, including heterocyclic systems and potential pharmacologically active compounds.

Phthalides and isocoumarins are classes of lactones (cyclic esters) that are structural motifs in many natural products. organic-chemistry.orgorganic-chemistry.org The synthesis of these bicyclic systems often begins with ortho-substituted benzoic acids. organic-chemistry.orgorganic-chemistry.org For example, rhodium-catalyzed reactions can couple benzoic acids with alkenes or aldehydes to form phthalides through ortho C-H activation followed by cyclization. researchgate.netthieme-connect.com Similarly, various metal-catalyzed cyclization reactions of 2-alkynylbenzoic acids or 2-halobenzoic acids are common routes to isocoumarins. organic-chemistry.org

Given that this compound is a para-substituted molecule, its use in these syntheses would necessitate a preliminary step to introduce a functional group at an ortho-position (position 3 or 5). A plausible, though not explicitly documented, synthetic route could involve:

Ortho-functionalization: Introduction of a group (e.g., an alkenyl or alkynyl group) at the 3-position via a directed C-H activation reaction.

Cyclization: Subsequent intramolecular reaction to form the lactone ring, yielding a substituted phthalide (B148349) or isocoumarin.

While this compound is described as a synthon for various natural compounds, specific examples of total syntheses that incorporate this compound as a starting material or key intermediate are not prominently featured in surveyed scientific literature. Its structure, however, makes it a plausible precursor for molecules requiring a substituted benzoyl or benzyl (B1604629) moiety.

The modification of lead compounds is a fundamental strategy in drug discovery. Derivatives of this compound could be synthesized to explore potential biological activities. The secondary alcohol and the ester group are prime sites for derivatization. For instance, the alcohol could be oxidized to a ketone, or the ester could be hydrolyzed to a carboxylic acid and then converted to an amide. However, specific studies detailing the synthesis and pharmacological evaluation of derivatives from this compound are not widely reported in the available literature. A search for related compounds shows that other benzoate (B1203000) derivatives, such as those containing a piperazine (B1678402) moiety, have been investigated for antimicrobial and anticancer applications, highlighting the potential for structurally related molecules. smolecule.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a precise picture of the molecular framework can be constructed.

The ¹H NMR spectrum of Methyl 4-(1-hydroxyethyl)benzoate provides a complete and unambiguous assignment of all protons in the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment.

The aromatic region of the spectrum displays two multiplets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on carbons C2' and C6' appear as a multiplet around 7.97-8.01 ppm, shifted downfield due to the deshielding effect of the adjacent electron-withdrawing methyl ester group. The protons on C3' and C5' are observed further upfield as a multiplet between 7.41-7.43 ppm.

In the aliphatic region, the methoxy (B1213986) protons (-OCH₃) of the ester group present as a sharp singlet at 3.90 ppm, integrating to three protons. The single proton on the benzylic carbon (C1), which is also attached to the hydroxyl group, appears as a quartet at 4.93 ppm. This splitting pattern arises from coupling with the three protons of the adjacent methyl group (C2). These methyl protons, in turn, are seen as a doublet at 1.48 ppm with a coupling constant (J) of 6.60 Hz, confirming their proximity to the single proton on C1. rsc.org A broad singlet observed around 2.05 ppm is attributed to the hydroxyl (-OH) proton. rsc.org

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

|---|---|---|---|

| 7.97-8.01 | m | - | H-2', H-6' |

| 7.41-7.43 | m | - | H-3', H-5' |

| 4.93 | q | 6.60 | H-1 |

| 3.90 | s | - | -COOCH₃ |

| 2.05 | br s | - | -OH |

s: singlet, d: doublet, q: quartet, m: multiplet, br s: broad singlet

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 167.0 ppm. rsc.org The aromatic carbons show four distinct signals. The quaternary carbon C4', attached to the hydroxyethyl (B10761427) group, and C1', attached to the ester group, resonate at 150.9 ppm and 129.0 ppm, respectively. rsc.org The two sets of aromatic CH carbons, C2'/C6' and C3'/C5', are observed at 129.8 ppm and 125.3 ppm. rsc.org

In the aliphatic region, the benzylic carbon (C1) bearing the hydroxyl group appears at 69.9 ppm. rsc.org The methyl carbon of the ester group (-COOCH₃) is found at 52.1 ppm, and the terminal methyl carbon (C2) of the ethyl side chain is the most shielded carbon, resonating at 25.3 ppm. rsc.org

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| 167.0 | -C =O |

| 150.9 | C-4' |

| 129.8 | C-2', C-6' |

| 129.0 | C-1' |

| 125.3 | C-3', C-5' |

| 69.9 | C-1 |

| 52.1 | -COOC H₃ |

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the methine proton (H-1) at 4.93 ppm and the methyl protons (H-2) at 1.48 ppm, confirming the ethyl fragment. youtube.comemerypharma.com Correlations would also be expected between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. ipb.pt An HSQC spectrum would show a cross-peak connecting the H-1 proton signal (4.93 ppm) with the C-1 carbon signal (69.9 ppm), the H-2 protons (1.48 ppm) with the C-2 carbon (25.3 ppm), and the ester methyl protons (3.90 ppm) with its corresponding carbon (52.1 ppm). rsc.orgemerypharma.com Similarly, the aromatic protons would correlate to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons. ipb.pt Key HMBC correlations would include:

A correlation from the ester methyl protons (3.90 ppm) to the carbonyl carbon (~167.0 ppm).

Correlations from the H-1 proton (4.93 ppm) to the aromatic carbons C-3'/C-5' (~125.3 ppm) and C-4' (~150.9 ppm).

Correlations from the aromatic protons H-2'/H-6' (7.97-8.01 ppm) to the carbonyl carbon (~167.0 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. The exact mass of this compound has been calculated as 180.078644241 Da. nih.govnih.gov This precise measurement unequivocally confirms the elemental composition of the molecule as C₁₀H₁₂O₃, distinguishing it from any other compounds with the same nominal mass but a different atomic makeup.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In a typical GC-MS analysis of this compound, the molecule would first be separated from other components before being ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern. The molecular ion peak [M]⁺ would appear at m/z 180, corresponding to the molecular weight of the compound. A prominent fragment is often observed at m/z 165, which corresponds to the loss of a methyl radical (•CH₃) from the benzylic position ([M-15]⁺). nih.gov This is a common and favorable fragmentation for this type of structure, resulting in a stable benzylic cation. Other significant peaks noted in spectral library data include m/z 149 and 121, which arise from further fragmentation pathways of the molecule. nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum provides a unique molecular fingerprint, and while specific, detailed spectral data with complete peak assignments are not extensively published, the expected characteristic absorption bands can be predicted based on its molecular structure. These include a broad absorption band for the hydroxyl (-OH) group stretch, a strong, sharp peak for the carbonyl (C=O) of the ester group, and various peaks corresponding to C-O stretching, aromatic C=C bonds, and C-H bonds.

Several suppliers confirm the identity of their material by ensuring its IR spectrum conforms to that of an authentic standard. fishersci.cathermofisher.comavantorsciences.comthermofisher.comfishersci.ie The analysis of the 2900 cm⁻¹ region, in particular, is useful for distinguishing between aromatic C-H vibrations (typically above 3040 cm⁻¹) and the methyl group vibrations (below 3040 cm⁻¹). researchgate.net

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as insights into intermolecular interactions such as hydrogen bonding and crystal packing.

Despite its importance for unambiguous structural elucidation, detailed single-crystal X-ray diffraction data for this compound, including its crystal system, space group, and unit cell parameters, is not available in the public domain based on the reviewed literature. While crystallographic data exists for related compounds like Methyl 4-hydroxybenzoate (B8730719) nih.gov and Methyl 4-(2-hydroxyethoxy)benzoate , this information is not directly applicable to the title compound.

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for both the qualitative and quantitative analysis of this compound, as well as for its purification from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying it in various mixtures. A specific, validated HPLC method for this compound is not detailed in the surveyed literature. However, methods developed for structurally similar compounds, such as Methyl 4-hydroxybenzoate, often utilize a reversed-phase (RP) approach. For example, a typical RP-HPLC method for a related benzoate (B1203000) might employ a C18 column with a mobile phase consisting of a methanol (B129727) and water mixture, with detection by UV spectroscopy. researchgate.netresearchgate.net Such a method would allow for the separation of the main compound from potential impurities generated during its synthesis or degradation.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is widely used to determine the purity of this compound. Technical grade specifications for this compound frequently cite a minimum purity of 88-90%, as determined by GC. fishersci.cathermofisher.comavantorsciences.comfishersci.iethermofisher.com

When coupled with mass spectrometry (GC-MS), the technique provides valuable structural information based on the compound's fragmentation pattern upon electron impact. The NIST Mass Spectrometry Data Center reports key mass-to-charge ratio (m/z) peaks for this compound. nih.gov

| Technique | Library | Top m/z Peak | 2nd Highest m/z Peak | 3rd Highest m/z Peak |

| GC-MS | Main Library (NIST) | 165 | 121 | 149 |

| Data from the NIST Mass Spectrometry Data Center. nih.gov |

Silica (B1680970) gel column chromatography is a standard and effective method for the purification of this compound on a laboratory scale. ambeed.com The technique separates the target compound from starting materials, by-products, and other impurities based on differential adsorption to the silica stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. Research indicates that mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent like ethyl acetate (B1210297) are effective. ambeed.comrsc.orgrsc.org

| Eluent System | Ratio (v/v) | Use Case |

| Hexane / Ethyl Acetate | 2:1 | Purification of the title compound. rsc.org |

| Hexane / Ethyl Acetate | 10:1 | Purification of the title compound after a Friedel-Crafts reaction. rsc.org |

| Petroleum Ether / Ethyl Acetate | 20:1 | Purification of the title compound. ambeed.com |

| Various solvent systems reported for the purification of this compound via silica gel chromatography. |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with a favorable balance between accuracy and computational cost.

Geometry Optimization and Electronic Structure

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For Methyl 4-(1-hydroxyethyl)benzoate, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to find the global minimum on the potential energy surface. tandfonline.comresearchgate.net This optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric interactions.

The electronic structure, once the geometry is optimized, reveals the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, electron density, and the electrostatic potential. These properties are fundamental to understanding the molecule's reactivity, polarity, and intermolecular interactions. For instance, the electrostatic potential map can highlight regions of positive and negative charge, indicating likely sites for nucleophilic or electrophilic attack.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. irjweb.comthaiscience.info

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π* anti-bonding orbital. Substituents on the ring can significantly influence the energies of these orbitals. DFT calculations can precisely determine these energy levels and visualize the spatial distribution of the HOMO and LUMO, providing valuable information for predicting reaction mechanisms and electronic properties. thaiscience.info

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value (Arbitrary Units) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation. Actual values would require a specific DFT study on this compound.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and the influence of a solvent environment. frontiersin.orgnih.gov

For this compound, an MD simulation could be used to:

Explore its conformational landscape in different solvents.

Study its interactions with biological macromolecules, such as enzymes or receptors, to understand its potential biological activity.

Simulate its aggregation behavior in solution.

Investigate its transport properties across membranes.

The results of an MD simulation provide a trajectory of atomic positions over time, from which various properties can be calculated, including radial distribution functions, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govresearchgate.netjapsonline.comchitkara.edu.in A typical QSAR model takes the form of an equation:

Activity = f(Descriptor 1, Descriptor 2, ...)

where the descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, hydrophobicity (logP), and electronic properties.

For a series of benzoate (B1203000) derivatives including this compound, a QSAR study could be conducted to predict a specific biological activity, such as enzyme inhibition or antimicrobial effects. nih.govchitkara.edu.in The development of a QSAR model involves:

Compiling a dataset of compounds with known activities.

Calculating a variety of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the activity.

Validating the model to ensure its predictive power.

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Conformational Analysis

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis is the study of the energies and populations of these different conformers. For this compound, there are several key rotatable bonds:

The C-C bond between the ethyl group and the benzene ring.

The C-O bond of the hydroxyl group.

The C-C and C-O bonds of the ester group.

Prediction of Spectroscopic Properties

Computational chemistry can be a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in signal assignment. guidechem.com

Infrared (IR) Spectra: Vibrational frequencies and intensities can be computed to help assign the peaks in an experimental IR spectrum to specific molecular vibrations. iosrjournals.org

UV-Vis Spectra: Electronic transition energies and oscillator strengths can be calculated to predict the absorption maxima in a UV-Vis spectrum.

The accuracy of these predictions depends on the level of theory and basis set used in the calculations. While not always perfectly matching experimental values, predicted spectra are often close enough to be a valuable aid in structural elucidation.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic (ortho to ester) | 7.99 |

| Aromatic (ortho to ethyl) | 7.40 |

| Methine (CH-OH) | 4.73 |

| Methyl (ester) | 3.90 |

| Methyl (ethyl) | 1.45 |

Source: Predicted data from public chemical databases. Actual experimental values may vary. guidechem.com

Applications As a Synthetic Intermediate and Building Block

Precursor for Pharmaceutical Intermediates

Methyl 4-(1-hydroxyethyl)benzoate is recognized for its role as a key starting material in the synthesis of various pharmaceutical intermediates. guidechem.comvulcanchem.com Its structure is a foundational component for building more elaborate molecules with potential therapeutic applications.

One notable application is in the synthesis of modulators for methyl modifying enzymes, which are implicated in a variety of diseases. google.com For instance, it can be a precursor to compounds like 4-(1-ethoxyethyl)-N-((2-hydroxy-4,6-dimethylpyridin-3-yl)methyl)benzamide. google.com The synthesis involves the initial modification of the hydroxyl group on the ethyl side chain. google.com

Furthermore, aminobenzoic acid derivatives, which are important intermediates for a wide array of pharmacologically active heterocyclic compounds, can be synthesized from precursors related to this compound. nih.gov These derivatives are pivotal in creating novel benzimidazoles, which are known for their diverse biological activities. nih.gov The compound also serves as an intermediate in the synthesis of phthalides and isocoumarins, which function as synthons for a variety of natural products with potential medicinal properties. chemicalbook.com

Table 1: Examples of Pharmaceutical Intermediates Derived from this compound

| Precursor | Synthesized Intermediate/Compound | Therapeutic Target/Application | Reference |

|---|---|---|---|

| This compound | 4-(1-ethoxyethyl)-N-((2-hydroxy-4,6-dimethylpyridin-3-yl)methyl)benzamide | Modulators of methyl modifying enzymes | google.com |

| Related aminobenzoic acid derivatives | 2-aminomethyl benzimidazoles, oxobenzimidazoles | Heterocyclic compounds with pharmacological interest | nih.gov |

Role in Complex Organic Synthesis

The utility of this compound extends to its significant role in complex organic synthesis, where it participates in various reactions to construct intricate molecular architectures. sigmaaldrich.com

A key example of its application is in the chemoselective synthesis of functionalized aromatic chlorohydrins. thieme-connect.com Specifically, the related aldehyde can react with (chloromethyl)magnesium chloride–lithium chloride to yield methyl 4-(2-chloro-1-hydroxyethyl)benzoate, a valuable intermediate for further synthetic transformations. thieme-connect.com This reaction demonstrates the compound's compatibility with organometallic reagents, highlighting its robustness as a building block.

The compound and its derivatives are also utilized in a range of standard organic reactions, including esterification and polymerization, to create more complex molecules. For example, the hydroxyl group can be a site for esterification, while the aromatic ring can undergo electrophilic substitution reactions. Its application as an intermediate for phthalides and isocoumarins also underscores its importance in accessing complex natural product scaffolds. chemicalbook.com

Table 2: Selected Reactions in Complex Organic Synthesis

| Reactant(s) | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Methyl 4-formylbenzoate | (Chloromethyl)magnesium chloride–lithium chloride | Methyl 4-(2-chloro-1-hydroxyethyl)benzoate | Nucleophilic addition | thieme-connect.com |

| This compound | - | Phthalides and Isocoumarins | Intermediate for synthesis | chemicalbook.com |

| Methyl 4-(2-hydroxyethoxy)benzoate | Oxidizing agent | Corresponding aldehydes or carboxylic acids | Oxidation |

Building Block for Novel Materials

This compound and its derivatives are increasingly being explored as fundamental building blocks for the creation of novel materials with tailored properties.

In the field of polymer chemistry, benzoate (B1203000) derivatives with hydroxyl-terminated side chains are used to synthesize polycarboxylate superplasticizers. researchgate.net These polymers are designed to enhance the performance of materials like cement by improving their flow and workability. researchgate.net The presence of both the benzoate core and the hydroxyl functionality allows for the tuning of the polymer's properties, such as its adsorption characteristics and dispersing effects. researchgate.net

Furthermore, the structural motif of this compound is relevant in the design of functional polymeric materials. mdpi.com For instance, dithiobenzoate derivatives bearing hydroxyl groups are synthesized to act as chain transfer agents in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, a controlled radical polymerization technique used to create well-defined polymers. mdpi.com These polymers can serve as building blocks for more complex macromolecular architectures. mdpi.com There is also potential for using chiral versions of such building blocks in the construction of 2-dimensional networks containing metallacrowns, which could lead to materials with unique chiral properties. acs.org

Table 3: Applications as a Building Block for Novel Materials

| Material Type | Specific Application/Function | Key Feature of Building Block | Reference |

|---|---|---|---|

| Polycarboxylate Superplasticizers | Improve flow and workability of cement | Hydroxyl-terminated side chains on a benzoate core | researchgate.net |

| Telechelic Diol Polymers | Building blocks for functional polymeric materials | Dithiobenzoate with hydroxyl groups for RAFT polymerization | mdpi.com |

Advanced Topics in Methyl 4 1 Hydroxyethyl Benzoate Research

Supramolecular Chemistry and Self-Assembly

The molecular structure of methyl 4-(1-hydroxyethyl)benzoate, featuring a hydroxyl group, an ester group, and an aromatic ring, provides multiple sites for non-covalent interactions that drive its supramolecular assembly. These interactions, primarily hydrogen bonding and π–π stacking, dictate the crystal packing and self-assembly in various environments.

The presence of both a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the hydroxyl oxygen and the carbonyl and methoxy (B1213986) oxygens of the ester) allows for the formation of extensive hydrogen-bonding networks. nih.gov Studies on analogous para-substituted benzoic acid derivatives, such as methyl 4-hydroxybenzoate (B8730719), reveal that O-H···O hydrogen bonds are a dominant feature, often leading to the formation of one-dimensional chains. plos.org In the case of this compound, it is anticipated that the hydroxyl group of one molecule will form a hydrogen bond with the carbonyl oxygen of the ester group of a neighboring molecule, creating catemeric chains.

The aromatic rings play a crucial role in the crystal architecture through π–π stacking interactions. In similar structures, these interactions often connect the hydrogen-bonded chains, building them into two-dimensional layers or three-dimensional frameworks. iucr.orgresearchgate.net The interplay between the strong, directional hydrogen bonds and the weaker, non-directional π–π stacking and C-H···π interactions determines the final polymorphic form of the compound. The conformation of the hydroxyethyl (B10761427) group relative to the benzoate (B1203000) ring will also influence the packing efficiency and the resulting supramolecular arrangement. The variation in the number and type of these interactions can lead to different aggregation patterns, such as the formation of linear chains or more complex tubular or layered structures. iucr.org

Table 1: Potential Intermolecular Interactions in this compound and Their Role in Self-Assembly

| Interaction Type | Donor/Acceptor Groups | Resulting Supramolecular Motif |

| Hydrogen Bonding | O-H (hydroxyl) as donor; C=O (ester), O-CH3 (ester), O-H (hydroxyl) as acceptors | 1D chains, rings, or dimers |

| π–π Stacking | Phenyl rings | Stacking of aromatic cores, contributing to 2D and 3D structures |

| C-H···π Interactions | Methyl/methine C-H as donors; Phenyl ring as acceptor | Further stabilization of the 3D crystal lattice |

| Dipole-Dipole | Ester and hydroxyl groups | Orientation of molecules within the crystal lattice |

Photochemical Transformations

The photochemistry of benzoate esters, including this compound, is influenced by the nature of their excited states and the presence of functional groups that can participate in photochemical reactions. The primary photochemical processes for aromatic esters can include cleavage, cycloaddition, and rearrangements.

For simple benzoate esters, photolysis can lead to cleavage of the ester bond. However, the presence of the 1-hydroxyethyl group introduces alternative reaction pathways. A highly relevant analogue is metronidazole (B1676534) benzoate, which also contains a 1-hydroxyethyl moiety attached to a heterocyclic ring. Upon UV irradiation, this compound undergoes a complex rearrangement. researchgate.net A labile intermediate, 1-hydroxyethyl-2-methyl-4-hydroxyimino-5-oxo-imidazole, is formed. researchgate.net This suggests that a similar pathway could be possible for this compound, potentially involving the transformation of the aromatic ring system.

The photolysis of phenacyl benzoates, which are structurally related, can lead to the formation of indanone derivatives. scispace.com While this compound is not a phenacyl ester, the presence of the benzylic alcohol moiety makes it susceptible to oxidation or other transformations upon photoexcitation. The efficiency and pathway of these photochemical transformations can be highly dependent on the solvent and the presence of photosensitizers or quenchers. For instance, the photolysis of certain benzoate esters can be sensitized by compounds like 4-carboxybenzophenone. researchgate.net

Table 2: Potential Photochemical Reactions of this compound

| Reaction Type | Description | Potential Products |

| Rearrangement | Intramolecular rearrangement possibly involving the hydroxyethyl group and the aromatic ring. | Complex rearranged products, potentially involving ring-opened intermediates. |

| Photo-oxidation | Oxidation of the secondary alcohol to a ketone. | Methyl 4-acetylbenzoate. |

| Photodimerization | [2+2] Cycloaddition between the aromatic rings of two molecules. | Cyclobutane-bridged dimers. |

| Ester Cleavage | Homolytic or heterolytic cleavage of the ester bond. | 4-(1-hydroxyethyl)benzoic acid and methanol (B129727) radicals. |

Electrochemistry and Redox Behavior

The electrochemical behavior of this compound is primarily associated with the reduction of the ester and ketone functionalities, as well as the oxidation of the hydroxyl group. The redox properties can be investigated using techniques like cyclic voltammetry.

The electrochemical reduction of this compound is expected to be similar to that of α-substituted acetophenones. acs.orgdoi.org The reduction of such compounds can proceed through either a concerted or a stepwise dissociative electron transfer mechanism. acs.org In a stepwise mechanism, an initial electron transfer forms a radical anion, which then undergoes cleavage of the C-O bond of the hydroxyethyl group. In a concerted mechanism, electron transfer and bond cleavage occur simultaneously. The specific pathway is influenced by factors such as the stability of the leaving group and the strength of the bond being broken. acs.org

The cyclic voltammetry of related acetophenone (B1666503) derivatives often shows an irreversible reduction peak corresponding to the cleavage process. doi.org The product of this initial reduction, a phenacyl radical, would be immediately reduced to a phenacyl enolate. doi.org The subsequent protonation of this enolate can lead to the formation of acetophenone or its enol form. doi.org The presence of substituents on the aromatic ring can shift the reduction potential, with electron-withdrawing groups making the reduction easier. nih.gov

Oxidation of the secondary alcohol group to a ketone (methyl 4-acetylbenzoate) is also a possible electrochemical transformation, which would occur at the anode. The redox potential for this process would be influenced by the electronic properties of the methyl benzoate group.

Table 3: Predicted Electrochemical Behavior of this compound

| Process | Electrode | Probable Mechanism | Key Intermediates |

| Reduction | Cathode | Stepwise or concerted dissociative electron transfer | Radical anion, phenacyl radical, phenacyl enolate |

| Oxidation | Anode | Two-electron, one-proton transfer | Oxocarbenium-like transition state |

Green Chemistry Approaches in Synthesis

The synthesis of this compound can be approached through various green chemistry principles to enhance sustainability, reduce waste, and improve safety. A key green strategy involves the catalytic reduction of the precursor, methyl 4-acetylbenzoate.

Biocatalysis offers a highly selective and environmentally benign route. The use of whole-cell biocatalysts, such as Rhodotorula rubra or Geotrichum candidum, or isolated enzymes like carboxylate reductases (CARs), can achieve the asymmetric reduction of ketones to chiral alcohols with high enantioselectivity. rsc.orgrsc.orgpolimi.it These reactions are typically performed in aqueous media under mild temperature and pH conditions, eliminating the need for hazardous reducing agents and organic solvents. polimi.it For instance, the reduction of substituted benzoic acids and their methyl esters to the corresponding primary alcohols has been demonstrated using the fungus Syncephalastrum racemosum. polimi.it

Another green approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. researchgate.net For example, the synthesis of hydrazides from carboxylic acids has been achieved in a solvent-free, one-pot method under microwave irradiation, showing a dramatic reduction in the environmental factor (E-factor). researchgate.net Similar principles could be applied to the esterification or reduction steps in the synthesis of this compound.

The use of eco-friendly catalysts and solvents is another cornerstone of green synthesis. Reactions can be designed to use water as a solvent, or employ recyclable catalysts like those based on manganese or cerium, which are less toxic than many traditional metal catalysts. mdpi.com For instance, the Friedel–Crafts acylation, a potential step in synthesizing the precursor, can be performed using greener ionic liquid-based catalysts instead of corrosive and wasteful metal halides.

Table 4: Comparison of Synthetic Methods for this compound

| Method | Key Green Principle | Advantages |

| Biocatalytic Reduction | Use of renewable catalysts, mild conditions | High enantioselectivity, low waste, safe operation |

| Microwave-Assisted Synthesis | Energy efficiency | Drastically reduced reaction times, higher yields |

| Green Catalysis | Atom economy, less hazardous reagents | Recyclable catalysts, use of non-toxic solvents like water |

Flow Chemistry and Continuous Manufacturing

The synthesis of this compound, particularly its enantioselective reduction from methyl 4-acetylbenzoate, is well-suited for flow chemistry and continuous manufacturing processes. This technology offers significant advantages over traditional batch production in terms of safety, efficiency, scalability, and process control.

In a continuous flow setup, reagents are pumped through a reactor, often a heated or cooled tube or a packed-bed column containing a catalyst. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. For the reduction of ketones, heterogeneous catalysts are particularly advantageous in flow systems as they can be packed into cartridges and reused over long periods, simplifying product purification. acs.orgvapourtec.com

Several flow chemistry approaches are applicable to the synthesis of chiral secondary alcohols like this compound:

Heterogeneous Catalytic Hydrogenation: Using a packed-bed reactor with a catalyst like palladium on carbon (Pd/C) and a continuous stream of hydrogen gas is a common method for reducing ketones. vapourtec.com Flow reactors enhance the safety of using pressurized hydrogen gas by minimizing the volume handled at any given time.

Transfer Hydrogenation: The Meerwein-Ponndorf-Verley (MPV) reduction can be performed in flow using a heterogeneous catalyst such as hydrous zirconia. acs.org This method avoids the use of high-pressure hydrogen gas, further improving safety.

Biocatalytic Flow Reduction: Immobilized whole cells or enzymes can be used in packed-bed bioreactors. rsc.org This approach combines the high selectivity of biocatalysis with the efficiency of continuous processing. The use of supercritical carbon dioxide as a solvent in such a system has been shown to yield excellent enantioselectivity and higher space-time yields compared to batch processes. rsc.org

The integration of these steps into a telescoped continuous process, where the output of one reactor flows directly into the next, can further streamline manufacturing, reduce manual handling, and minimize waste. nih.govrsc.org

Table 5: Flow Chemistry Parameters for Ketone Reduction

| Flow Method | Typical Catalyst | Temperature (°C) | Residence Time | Key Advantage |

| Catalytic Hydrogenation | Pd/C, PtO2, Raney-Ni | 25-100 | seconds to minutes | High efficiency and atom economy |

| Transfer Hydrogenation | Hydrous Zirconia (ZrO2) | 60-130 | 6-75 minutes | Enhanced safety (no H2 gas) |

| Biocatalytic Reduction | Immobilized whole cells/enzymes | 25-40 | minutes to hours | High enantioselectivity, green process |

Conclusion and Future Perspectives in Academic Research

Summary of Key Research Contributions

The academic research surrounding Methyl 4-(1-hydroxyethyl)benzoate has primarily established its role as a versatile synthetic intermediate in organic chemistry. A significant contribution is its use as a precursor in the synthesis of more complex molecular architectures. For instance, it serves as an intermediate in the creation of phthalides and isocoumarins, which are foundational structures for a variety of natural products. chemicalbook.com

Furthermore, research has demonstrated its utility as a key reactant in advanced organic reactions. It is employed in boronic acid-catalyzed Friedel-Crafts alkylations to produce functionalized bi-aryl compounds, showcasing its reactivity and importance as a building block. rsc.org Its value is also highlighted in the synthesis of functionalized aromatic chlorohydrins, which are themselves valuable intermediates for further chemical transformations. thieme-connect.com The fundamental characterization of this compound using modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), has been crucial in underpinning these synthetic applications. thieme-connect.comnih.gov

Identified Gaps and Challenges in Current Research

Despite its utility as a synthetic building block, significant gaps exist in the broader understanding of this compound. The current body of research is heavily concentrated on its applications in synthesis, with a noticeable lack of investigation into its intrinsic biological, pharmacological, or material properties. While structurally related benzoic acid derivatives have been explored for applications such as influenza neuraminidase inhibitors and environmentally friendly fumigants, the specific potential of this compound in these areas remains largely unexplored. researchgate.netresearchgate.net